((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol
Description
Chemical Classification and Structural Taxonomy
((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D]dioxol-4-YL)methanol belongs to the comprehensive class of pyrimidine nucleoside analogs, representing a sophisticated example of synthetic nucleoside chemistry. The compound's structural framework can be systematically deconstructed into three primary components: the pyrrolopyrimidine heterocyclic base, the modified sugar moiety containing the furodioxolane ring system, and the terminal hydroxymethyl functional group. The pyrrolopyrimidine portion specifically corresponds to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine substructure, which constitutes a bicyclic aromatic system formed through the fusion of a pyrrole ring with a pyrimidine ring. This particular regioisomer designation, pyrrolo[2,3-d]pyrimidine, indicates that the pyrrole ring is fused to the 2,3-positions of the pyrimidine ring, creating a distinct electronic and steric environment compared to other pyrrolopyrimidine isomers.
The stereochemical descriptors (3AR,4R,6R,6AR) provide critical information regarding the absolute configuration of the chiral centers within the furodioxolane sugar analog portion of the molecule. This modified sugar component represents a departure from conventional ribose or deoxyribose structures typically found in natural nucleosides, instead incorporating a protected diol functionality through the formation of an isopropylidene acetal linkage. The 2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-yl designation specifically describes a bicyclic sugar analog where the original hydroxyl groups at the 2' and 3' positions have been converted into a cyclic acetal with acetone, creating a conformationally restricted ring system.
The chlorine substitution at the 4-position of the pyrrolopyrimidine ring system serves multiple purposes in the molecular design. Electronically, the chlorine atom functions as an electron-withdrawing group, modifying the electronic density distribution across the heterocyclic aromatic system and potentially influencing hydrogen bonding patterns and π-π stacking interactions. Synthetically, the chlorine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions that allow for further structural modifications and derivatization. This strategic placement of the halogen substituent has been extensively utilized in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents targeting specific enzymatic pathways.
Biological Significance of Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across multiple therapeutic areas including oncology, virology, and inflammation. The biological significance of these compounds stems from their structural mimicry of naturally occurring purines, particularly adenine and guanine, which allows them to interact with various enzymatic systems involved in nucleotide metabolism and cellular signaling pathways. Research investigations have consistently demonstrated that pyrrolopyrimidine derivatives exhibit potent anticancer activities through multiple mechanisms, including deoxyribonucleic acid synthesis inhibition, ribonucleic acid synthesis inhibition, antiviral effects, and immunomodulatory properties.
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core structure has been identified as a key pharmacophore in the development of kinase inhibitors, particularly those targeting protein tyrosine kinases and serine/threonine kinases involved in cancer cell proliferation and survival. The compound tofacitinib, which contains a closely related pyrrolopyrimidine scaffold, has been successfully developed as a Janus kinase inhibitor for the treatment of rheumatoid arthritis, demonstrating the clinical viability of this structural class. The pyrrolopyrimidine framework provides an optimal balance of hydrogen bonding acceptors and donors, hydrophobic surface area, and conformational flexibility that enables effective binding to diverse protein targets.
Recent structure-activity relationship studies have revealed that modifications to the pyrrolopyrimidine core can significantly influence biological activity profiles. Specifically, halogen substitutions at the 4-position, such as the chlorine atom present in the target compound, have been shown to enhance potency against Staphylococcus aureus, with minimum inhibitory concentration values reaching as low as 8 milligrams per liter for optimally substituted derivatives. The presence of hydroxyl groups in meta or para positions of 6-aryl substituents has been identified as crucial for antibacterial activity, suggesting that hydrogen bonding interactions play a critical role in target recognition and binding.
| Biological Activity | Mechanism of Action | Therapeutic Application |
|---|---|---|
| Kinase Inhibition | Adenosine triphosphate competitive binding | Cancer therapy, inflammatory diseases |
| Deoxyribonucleic Acid Synthesis Inhibition | Incorporation into growing chains | Antiviral, anticancer |
| Antibacterial Activity | Cell wall synthesis interference | Infectious disease treatment |
| Immunomodulation | Cytokine production regulation | Autoimmune disorders |
The immunomodulatory effects of pyrrolopyrimidine derivatives have been attributed to their ability to interfere with purine metabolism pathways, particularly those involving adenosine signaling and cyclic adenosine monophosphate regulation. These compounds can modulate inflammatory responses by inhibiting specific kinases involved in cytokine production and immune cell activation, making them valuable tools for treating autoimmune and inflammatory conditions. The structural similarity to endogenous purines allows these compounds to serve as competitive inhibitors or false substrates, disrupting normal cellular processes in a controlled and predictable manner.
Role of Furodioxolane Moieties in Nucleoside Analog Design
The furodioxolane ring system present in ((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D]dioxol-4-YL)methanol represents a sophisticated approach to nucleoside analog design that addresses several critical challenges in medicinal chemistry. The incorporation of dioxolane moieties into nucleoside structures has been extensively studied as a strategy for improving metabolic stability, enhancing cellular uptake, and modifying the conformational preferences of the sugar component. The 2,2-dimethyl substitution pattern in the dioxolane ring creates a conformationally rigid system that locks the sugar analog into a specific three-dimensional arrangement, potentially enhancing selectivity for particular enzymatic targets while reducing off-target interactions.
Dioxolane nucleoside analogs have demonstrated remarkable success in antiviral therapy, with compounds such as troxacitabine showing potent activity against hepatitis B virus and human immunodeficiency virus. The dioxolane sugar modification serves as a chain terminator due to the absence of a 3'-hydroxyl group, making these compounds effective inhibitors of viral polymerases. The structural rigidity imposed by the bicyclic dioxolane system also influences the compound's interaction with nucleoside transporters and kinases responsible for phosphorylation, potentially leading to improved bioavailability and enhanced intracellular concentrations.
The synthetic accessibility of furodioxolane nucleosides has been greatly enhanced through the development of stereoselective synthetic methodologies. These approaches typically involve the protection of vicinal diols in sugar precursors through acetal formation with appropriate carbonyl compounds, followed by selective functionalization and coupling with heterocyclic bases. The 2,2-dimethyl substitution pattern is commonly introduced through reaction with acetone under acidic conditions, creating a thermodynamically stable six-membered ring that resists hydrolysis under physiological conditions.
| Design Feature | Structural Benefit | Biological Consequence |
|---|---|---|
| Conformational Rigidity | Reduced flexibility | Enhanced target selectivity |
| Acetal Protection | Metabolic stability | Prolonged half-life |
| Chain Termination | No 3'-hydroxyl | Polymerase inhibition |
| Steric Hindrance | Bulky substituents | Altered enzyme interactions |
The furodioxolane modification also influences the compound's pharmacokinetic properties by altering its interaction with drug-metabolizing enzymes and transport proteins. The bulky dioxolane ring system can provide steric protection against enzymatic degradation by nucleases and glycosidases, potentially leading to improved oral bioavailability and extended plasma half-life. Additionally, the modified sugar structure may exhibit altered recognition by nucleoside transporters, influencing cellular uptake patterns and tissue distribution profiles.
Contemporary research in nucleoside analog design continues to explore the potential of furodioxolane modifications for developing next-generation therapeutic agents. The combination of pyrrolopyrimidine bases with dioxolane sugar analogs represents a rational approach to drug design that leverages the established biological activity of both structural components while potentially achieving synergistic effects through their combination. This integrated approach to molecular design exemplifies the sophisticated strategies employed in modern medicinal chemistry to address complex therapeutic challenges through precise structural modifications.
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4/c1-14(2)21-9-8(5-19)20-13(10(9)22-14)18-4-3-7-11(15)16-6-17-12(7)18/h3-4,6,8-10,13,19H,5H2,1-2H3/t8-,9-,10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIWYPNJASWVSL-VWMGYNLJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=CN=C4Cl)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC4=C3N=CN=C4Cl)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol (CAS Number: 158078-04-7) is a novel pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₆ClN₃O₄, with a molecular weight of 325.75 g/mol. The presence of the pyrrolo[2,3-d]pyrimidine moiety suggests potential interactions with various biological targets, particularly kinases involved in cancer progression.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer activity by inhibiting multiple tyrosine kinases. For instance:
- Cytotoxicity Studies : In vitro assays have shown that certain derivatives exhibit IC₅₀ values ranging from 29 to 59 µM against various cancer cell lines. Notably, compounds similar to the one have been shown to inhibit key enzymes such as EGFR and VEGFR2 with IC₅₀ values between 40 and 204 nM .
- Mechanism of Action : Mechanistic studies indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells. Specifically, they increase pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Targeting Kinases
The compound's structure suggests it may function as a multi-targeted kinase inhibitor. Research indicates that pyrrolo[2,3-d]pyrimidine derivatives can effectively bind to and inhibit various kinases involved in tumor growth and metastasis:
| Kinase | IC₅₀ (nM) |
|---|---|
| EGFR | 40 |
| Her2 | 204 |
| VEGFR2 | 120 |
| CDK2 | 150 |
This multi-targeting capability is crucial for developing therapies that can circumvent resistance mechanisms often seen in cancer treatments.
Case Studies
- Study on HepG2 Cells : A specific derivative demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC₅₀ of approximately 43 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
- In Vivo Efficacy : In animal models bearing tumors sensitive to EGFR inhibitors, treatment with similar pyrrolo[2,3-d]pyrimidine derivatives resulted in substantial tumor regression without significant toxicity to normal tissues. This suggests a favorable therapeutic index for these compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally related to pyrrolo[2,3-d]pyrimidines exhibit promising anticancer properties. The presence of the chloro group and the pyrimidine moiety in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
Antiviral Properties
The pyrrolo[2,3-d]pyrimidine framework has been associated with antiviral activity. Investigations into related compounds suggest that they can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. This compound's unique structure may offer a novel mechanism of action against viruses such as HIV and Hepatitis C.
Neurological Applications
The potential neuroprotective effects of this compound are being explored due to its ability to cross the blood-brain barrier. Research into similar structures has indicated that they may modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthesis and Formulation
The synthesis of ((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol typically involves multi-step organic reactions including amination and cyclization processes. The formulation for in vivo studies requires careful consideration of solubility and bioavailability.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Ring
(a) 4-Methyl vs. 4-Chloro Substitution
- The molecular formula becomes C₂₀H₂₄FN₃O₄ (MW: 413.4 g/mol) .
- Biological Implications : Chloro substituents enhance electrophilic reactivity, which may improve covalent binding to target proteins compared to methyl groups.
(b) 4-Chloro-5-Fluoro Dual Substitution
- The addition of fluorine increases lipophilicity (logP ~1.8 vs. ~1.5 for the target compound) and metabolic stability due to reduced oxidative metabolism .
Modifications to the Furo[3,4-d][1,3]dioxolane Core
(a) Cyclopenta[d][1,3]dioxolane Analog
- CAS 1379540-62-1 : Replaces the tetrahydrofuro ring with a cyclopenta system, yielding C₁₅H₁₈ClN₃O₃ (MW: 323.8 g/mol). The constrained ring system may enhance conformational rigidity, improving target selectivity but reducing solubility .
(b) Methoxy-Substituted Derivatives
Purine-Based Analogs
- CAS 24639-06-3: Replaces the pyrrolo[2,3-d]pyrimidine with a 6-amino-2-chloropurine group (C₁₃H₁₆ClN₅O₄, MW: 349.8 g/mol). Purine analogs often target adenosine receptors or DNA repair enzymes, diverging from the kinase inhibition typical of pyrrolopyrimidines .
Data Table: Structural and Functional Comparison
Q & A
Q. What are the critical considerations for optimizing synthetic routes of this compound, particularly in stereochemical control?
The synthesis of this compound requires careful selection of protecting groups and chiral auxiliaries to preserve stereochemistry. For example, the use of tetrahydrofuran-based dioxolane protecting groups (as seen in similar structures in and ) helps maintain the (3aR,4R,6R,6aR) configuration. Key steps include:
- Stereoselective glycosylation : Employ Mitsunobu conditions or enzymatic methods to ensure correct stereochemistry at the furanose ring.
- Protection/deprotection strategies : Use 2,2-dimethyl groups to stabilize the dioxolane ring during subsequent reactions .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization (e.g., from methanol or ethanol) ensures high purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
A combination of NMR, HRMS, and X-ray crystallography is critical:
- 1H/13C NMR : Assign peaks using DEPT and COSY experiments to confirm the tetrahydrofuro[3,4-d][1,3]dioxolane scaffold and substituent positions.
- HRMS : Verify molecular weight with <2 ppm error to rule out impurities.
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., C4 and C6 configurations) using single-crystal data, as demonstrated for related compounds in .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., IC50 variability) be systematically addressed?
Variability may arise from differences in solubility , stereochemical impurities , or assay conditions . Mitigation strategies include:
- Solubility optimization : Use co-solvents like DMSO or cyclodextrin-based carriers to improve aqueous solubility.
- Chiral HPLC : Re-analyze batches to detect stereochemical impurities (e.g., <1% enantiomeric excess requirement) .
- Standardized assay protocols : Adopt uniform cell lines (e.g., HEK293 for kinase assays) and control for temperature/pH variations .
Q. What computational approaches are effective in predicting the compound’s binding affinity to pyrrolo[2,3-d]pyrimidine targets?
Combine molecular docking (e.g., AutoDock Vina) with MD simulations (e.g., GROMACS) to:
Q. How can reaction mechanisms for key synthetic steps (e.g., pyrrolo[2,3-d]pyrimidine coupling) be elucidated?
Use isotopic labeling (e.g., deuterium or 13C tracing) and kinetic studies :
- Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., SNAr vs. Suzuki coupling pathways).
- Compare activation energies (ΔG‡) using DFT calculations (e.g., Gaussian 09) to distinguish concerted vs. stepwise mechanisms .
Methodological Challenges and Solutions
Q. What strategies resolve low yields in the final coupling step of the pyrrolo[2,3-d]pyrimidine moiety?
- Catalyst screening : Test Pd(PPh3)4 vs. XPhos Pd G3 for Buchwald-Hartwig amination efficiency.
- Microwave-assisted synthesis : Reduce reaction time from 48 hr to 2 hr while maintaining >80% yield .
- Additive optimization : Include Cs2CO3 or K3PO4 to stabilize transition states .
Q. How can degradation products of this compound be identified under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions.
- LC-HRMS/MS : Identify degradation pathways (e.g., hydrolysis of the dioxolane ring or dechlorination) and quantify stability using Arrhenius plots .
Data Interpretation and Reproducibility
Q. How should researchers address discrepancies in reported biological activity across studies?
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Probe batch-specific impurities : Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs) that may antagonize activity .
Q. What validation criteria ensure reproducibility in scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
